1-(4-Methyl-pyridin-2-YL)-ethylamine

Conformational analysis Drug design Physicochemical properties

This racemic primary amine (CAS 58088-63-4) is a key scaffold for CNS drug discovery and enzyme inhibitor research. Its LogP of 2.11 enhances BBB penetration versus analogs. The chiral center enables enantiopure lead generation. Procure the stable dihydrochloride salt (CAS 1187932-01-9) for high-throughput screening.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 58088-63-4
Cat. No. B1643393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methyl-pyridin-2-YL)-ethylamine
CAS58088-63-4
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C(C)N
InChIInChI=1S/C8H12N2/c1-6-3-4-10-8(5-6)7(2)9/h3-5,7H,9H2,1-2H3
InChIKeyYYIROKBEKIVBSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methyl-pyridin-2-YL)-ethylamine (CAS 58088-63-4): Strategic Overview for Sourcing and Lead Discovery Applications


1-(4-Methyl-pyridin-2-YL)-ethylamine (CAS: 58088-63-4; MF: C8H12N2; MW: 136.19) is a primary amine featuring a chiral center at the alpha position of an ethylamine chain attached to a 4-methylpyridine ring . This racemic mixture presents a versatile scaffold for medicinal chemistry campaigns, particularly those focused on central nervous system (CNS) targets and enzyme inhibitor discovery . However, its procurement requires precise specification, as its utility in stereospecific applications hinges on the ability to separate its enantiomers, while its handling may necessitate stabilized salt forms for long-term storage .

Why Generic Substitution of 1-(4-Methyl-pyridin-2-YL)-ethylamine Can Jeopardize Project Fidelity


Interchanging 1-(4-Methyl-pyridin-2-YL)-ethylamine with its close analogs, such as 2-(4-methylpyridin-2-yl)ethanamine (CAS 851670-49-0) or simple 4-methylpyridine derivatives, carries significant risk due to differences in physicochemical and stereochemical properties. For instance, the alpha-branched ethylamine group of the target compound (58088-63-4) reduces the number of rotatable bonds compared to its unbranched analog (851670-49-0), which can impact ligand binding entropy and conformational flexibility [1]. Furthermore, the target compound's chiral center is critical; while it is commonly supplied as a racemate, substitution with an achiral analog eliminates the possibility of accessing enantiopure lead compounds, which are essential for optimizing target selectivity in drug discovery [2].

Product-Specific Quantitative Evidence Guide for 1-(4-Methyl-pyridin-2-YL)-ethylamine (CAS 58088-63-4)


Quantifying Rotatable Bond Restriction: A Structural Basis for Binding Entropy Differences vs. 2-(4-Methylpyridin-2-yl)ethanamine

The target compound, 1-(4-Methyl-pyridin-2-YL)-ethylamine, exhibits restricted conformational flexibility compared to its unbranched analog, 2-(4-methylpyridin-2-yl)ethanamine (CAS 851670-49-0). Computational descriptors reveal that the target compound possesses only 1 rotatable bond, whereas the unbranched analog has 2 . This difference quantifies a reduced entropic penalty upon binding to a rigid target site, which can translate to improved binding affinity in certain receptor or enzyme pockets.

Conformational analysis Drug design Physicochemical properties

Hydrophobicity Metrics: Comparative LogP Analysis of 1-(4-Methyl-pyridin-2-YL)-ethylamine vs. 2-(4-Methylpyridin-2-yl)ethanamine

A key differentiator in predicting blood-brain barrier permeability and passive cellular diffusion is the partition coefficient (LogP). The target compound demonstrates a markedly higher calculated LogP value of 2.11 compared to its unbranched analog, which has an XLogP3-AA value of 0.6 [1]. This >1.5-unit difference indicates significantly increased lipophilicity, which can enhance passive membrane permeability but may also increase the risk of metabolic clearance or hERG binding.

Lipophilicity ADME Drug-likeness

Comparative Stability and Handling Properties: Dihydrochloride Salt vs. Freebase Forms

The handling and long-term storage properties of 1-(4-Methyl-pyridin-2-YL)-ethylamine are significantly improved through conversion to its dihydrochloride salt (CAS 1187932-01-9). While the freebase (CAS 58088-63-4) is typically supplied as a liquid or low-melting solid requiring storage at 2-8°C protected from light , the dihydrochloride salt is a stable, white to off-white solid with a purity specification of ≥99% (HPLC) and can be stored under the same conditions without the same degree of degradation risk .

Salt selection Stability Formulation

Enantiomeric Differentiation: Evidence for Stereospecific Applications in Medicinal Chemistry

While 1-(4-Methyl-pyridin-2-YL)-ethylamine is procured as a racemate, its inherent chirality is a critical differentiator from achiral pyridine analogs. Established synthetic methodologies exist for resolving or synthesizing enantiopure forms of similar 1-(pyridin-2-yl)ethylamine scaffolds, utilizing lipase-catalyzed acetylation or stereospecific substitution reactions [1]. Furthermore, in studies of 4-methylpyridine derivatives as hTRPV1 antagonists, a clear distinction in potency was observed between methylated (R1 = CH3) and non-methylated (R1 = H) pyridine analogs, with the former showing a higher Ki in nM assays [2]. This underscores the importance of the specific substitution pattern for target engagement.

Stereoselective synthesis Chiral resolution Enantiomeric purity

Purity Specifications and Analytical Support: Key Differentiators in Supplier Selection

The reliability of experimental results is directly tied to the purity and analytical documentation of the starting material. Suppliers of 1-(4-Methyl-pyridin-2-YL)-ethylamine offer varying levels of quality assurance. For instance, Bidepharm provides standard batches at 95% purity but offers batch-specific QC data including NMR, HPLC, and GC reports . In contrast, Capotchem specifies a purity of NLT 98% for its product [1]. For researchers requiring higher purity and better handling, the dihydrochloride salt (CAS 1187932-01-9) from Chem-Impex is specified at ≥99% (HPLC) .

Quality control Analytical chemistry Supply chain

Validated Application Scenarios for 1-(4-Methyl-pyridin-2-YL)-ethylamine in Research and Development


Development of CNS Drug Leads with Optimized Physicochemical Profiles

The 1-(4-Methyl-pyridin-2-YL)-ethylamine scaffold is strategically employed in the design of central nervous system (CNS) drug candidates. The compound's calculated LogP of 2.11, which is significantly higher than its unbranched analog (LogP 0.6), indicates enhanced lipophilicity favorable for blood-brain barrier penetration . This property, combined with its rigid core (only 1 rotatable bond), makes it an excellent starting point for synthesizing libraries of compounds intended for neurological targets, as supported by its use as a key intermediate in the development of drugs for neurological disorders .

Synthesis of Enantiomerically Pure Ligands for Target Validation

Given its chiral center, this racemic compound is a precursor for generating enantiopure building blocks. Established synthetic methods for similar 1-(pyridin-2-yl)ethylamine derivatives allow for chiral resolution or stereoselective synthesis . This is essential for target validation studies, where individual enantiomers often exhibit markedly different biological activities. This is particularly relevant in the field of TRPV1 antagonists and other GPCR or enzyme targets, where the 4-methylpyridine motif has shown structure-dependent activity .

Construction of High-Quality Compound Libraries and Analytical Standards

For facilities focused on high-throughput screening or analytical method development, procuring the dihydrochloride salt form (CAS 1187932-01-9) of this compound is recommended. This salt is a stable, solid material with a high purity specification of ≥99% (HPLC), making it ideal for precise weighing and long-term storage in compound management systems . In contrast, the freebase requires more stringent storage conditions (2-8°C, protected from light), making the salt form a more robust and reliable choice for building screening collections or serving as an analytical reference standard .

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